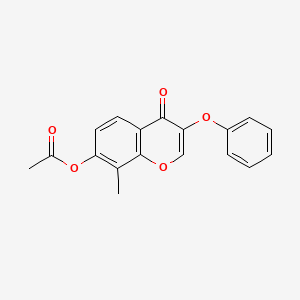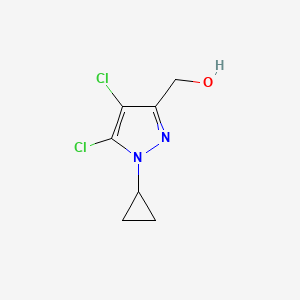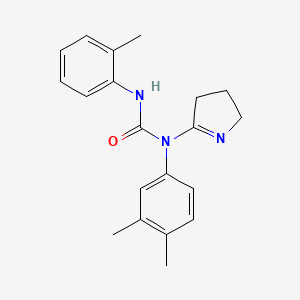![molecular formula C18H22ClN5O3 B2418832 1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione CAS No. 493028-08-3](/img/structure/B2418832.png)
1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPMDP is a chemical compound with the molecular formula C18H22ClN5O3 and a molecular weight of 391.86. It is part of the quinazoline family, which is known for its wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Applications De Recherche Scientifique
Antibacterial Agents Synthesis
The compound shows potential in the synthesis of novel antibacterial agents. Specifically, similar compounds have been developed as antibacterial agents against gram-negative and gram-positive bacteria, highlighting its relevance in antibiotic research (Javed Sheikh, V. N. Ingle, H. Juneja, 2009).
Hypotensive Agent Research
Related derivatives have been synthesized for testing hypotensive activities, particularly in relaxing blood vessels. Compounds with similar structures showed significant activity, suggesting a potential application of the compound in cardiovascular research (Y. Eguchi, F. Sasaki, A. Sugimoto, H. Ebisawa, M. Ishikawa, 1991).
Cytotoxic Activity in Cancer Research
Compounds structurally related to the given chemical have been synthesized and tested for their cytotoxic activities, particularly against leukemia and carcinoma cell lines. This implies that the compound may have potential applications in cancer research (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Metal Complexes for Anti-Tumor Activities
Metal complexes derived from similar compounds have been studied for their anti-tumor activities, particularly against colorectal carcinoma cells. This suggests potential applications in the development of new cancer therapies (A. Aboelmagd, S. E. El Rayes, M. Gomaa, Walid Fathalla, I. Ali, Mohamed S. Nafie, F. Pottoo, F. Khan, M. Ibrahim, 2021).
Hypolipidemic Activity
Research on indan-1,3-dione derivatives, which are structurally similar, showed significant hypolipidemic activity in rodents. This implies that the compound could be useful in studies related to lipid metabolism and associated diseases (A R Murthy, S D Wyrick, I H Hall, 1985).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-4-10-27-3)23(2)18(26)24(16(14)25)11-12-5-7-13(19)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHACSDIUWPQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)


![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2418769.png)